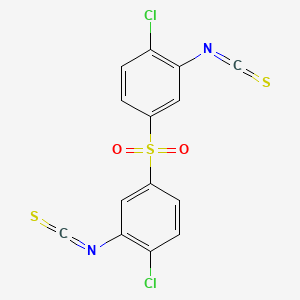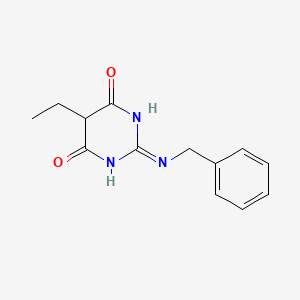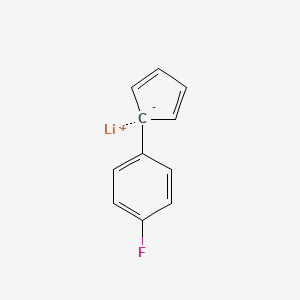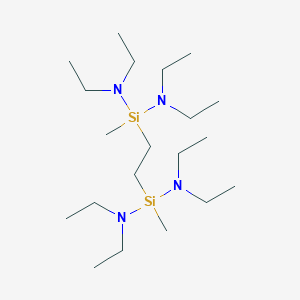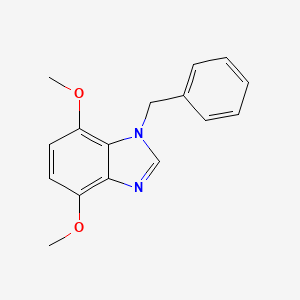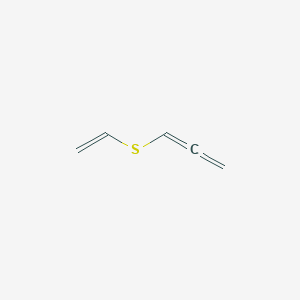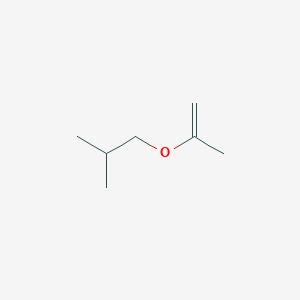
2-(2-Methylpropoxy)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropoxy)prop-1-ene is an organic compound classified as an alkene. It features a prop-1-ene backbone substituted by a 2-methylpropoxy group at the second carbon. This compound is notable for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)prop-1-ene typically involves the reaction of 2-methylpropene with propylene oxide under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired pathway. The process requires careful control of temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylpropoxy)prop-1-ene undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bond, forming new compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The alkene can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Electrophilic Addition: Halogenated alkanes.
Oxidation: Alcohols and ketones.
Substitution: Various substituted alkenes and alkanes.
Scientific Research Applications
2-(2-Methylpropoxy)prop-1-ene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropoxy)prop-1-ene involves its interaction with molecular targets through its reactive double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various chemical transformations and biological interactions.
Comparison with Similar Compounds
2-Methylpropene: Shares the same backbone but lacks the 2-methylpropoxy group.
Propylene Oxide: Used as a precursor in the synthesis of 2-(2-Methylpropoxy)prop-1-ene.
2-Methoxypropene: Another alkene with similar reactivity but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Properties
CAS No. |
44744-49-2 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-methyl-1-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C7H14O/c1-6(2)5-8-7(3)4/h6H,3,5H2,1-2,4H3 |
InChI Key |
DCZYSXBGAIIDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


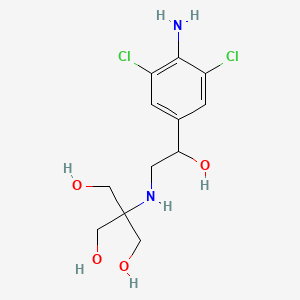
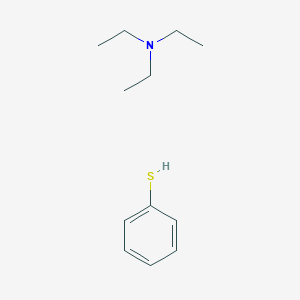
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
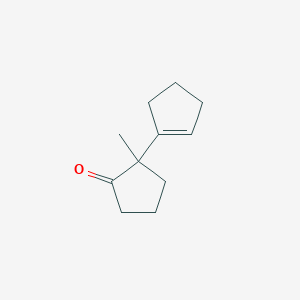

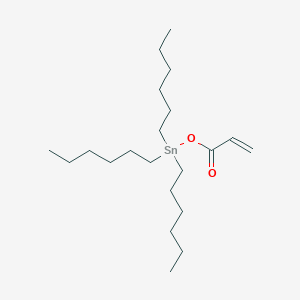
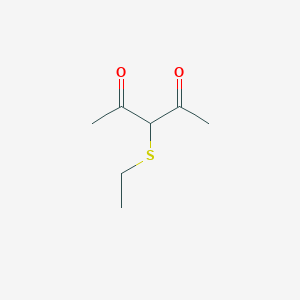
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
